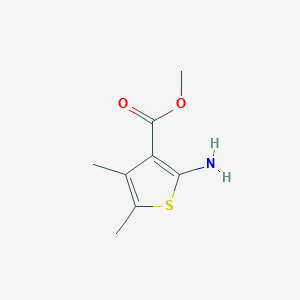

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4-5(2)12-7(9)6(4)8(10)11-3/h9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBOBUPJGXDOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356105 | |

| Record name | methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-93-8 | |

| Record name | methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry, through the robust and efficient Gewald reaction. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant data to support researchers in the fields of organic synthesis and drug discovery.

Introduction to the Gewald Reaction and 2-Aminothiophenes

The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. These compounds have shown potential as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular signaling pathways.[3] The versatility and operational simplicity of the Gewald reaction make it a cornerstone for the synthesis of diverse libraries of thiophene derivatives for drug discovery programs.

The Synthesis of this compound

The synthesis of the title compound, this compound, proceeds via the Gewald reaction utilizing 2-butanone as the ketone component, methyl cyanoacetate as the active methylene nitrile, and elemental sulfur.

Reaction Mechanism

The mechanism of the Gewald reaction is generally understood to proceed through three main stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-butanone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.

-

Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. Subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.

A simplified representation of this mechanism is provided below.

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocols

This section provides a detailed, adaptable protocol for the synthesis of this compound based on established procedures for similar 2-aminothiophene derivatives.[2]

One-Pot Synthesis using Conventional Heating

Materials:

-

2-Butanone

-

Methyl Cyanoacetate

-

Elemental Sulfur

-

Morpholine (or another suitable base, e.g., diethylamine)

-

Methanol (or ethanol)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a stirred mixture of 2-butanone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.

-

After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will typically precipitate out of the solution. Collect the precipitate by filtration.

-

Wash the crude product with cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation

The yield and reaction conditions for the synthesis of aminothiophene derivatives via the Gewald reaction can vary depending on the specific substrates, catalyst, and solvent used. Below is a summary of typical conditions and yields for related compounds, which can serve as a benchmark for the synthesis of the title compound.

| Ketone | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Butanone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Room Temp | 8 | 75 | [4] |

| Cyclohexanone | Methyl Cyanoacetate | Morpholine | Methanol | 45 | 3 | 70-85 | [2] |

| Acetone | Ethyl Cyanoacetate | Diethylamine | Ethanol | 50 | 3 | 85 | [5] |

Spectroscopic Data for this compound:

Full spectral data for the characterization of this compound can be found in the provided references.[6] This includes 1H NMR, 13C NMR, IR, and Mass Spectrometry data, which are crucial for confirming the structure and purity of the synthesized compound.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminothiophene core is a key pharmacophore in a variety of biologically active compounds. For instance, derivatives of 2-aminothiophenes are utilized in the development of:

-

Kinase inhibitors: For the treatment of cancer and other proliferative diseases.

-

Anti-inflammatory agents: By targeting various pathways involved in inflammation.[4]

-

Antimicrobial and antiviral compounds.

-

Central nervous system (CNS) active agents.

The workflow for utilizing this compound in a drug discovery pipeline is outlined below.

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

The Gewald reaction provides an efficient and straightforward route to this compound, a key building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this valuable intermediate in their scientific endeavors.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 4. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER(4651-93-8) 1H NMR spectrum [chemicalbook.com]

Physicochemical properties of "Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of this compound, a member of the 2-aminothiophene class of compounds. These compounds are notable for their diverse biological activities and serve as crucial intermediates in the synthesis of various pharmaceuticals.[1][2][3]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | PubChem CID 819623[4] |

| Molecular Weight | 185.24 g/mol | Calculated |

| Monoisotopic Mass | 185.05106 Da | PubChem CID 819623[4] |

| Boiling Point | 287.8 °C at 760 mmHg | Alfa Chemistry[5] |

| Flash Point | 127.9 °C | Alfa Chemistry[5] |

| Density | 1.221 g/cm³ | Alfa Chemistry[5] |

| Predicted XlogP | 2.4 | PubChem CID 819623[4] |

| Appearance | Light yellow solid | ChemicalBook |

Experimental Protocols

A detailed understanding of the experimental procedures for the synthesis and characterization of this compound is crucial for its application in research and development.

Synthesis via Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction.[1][6][7] This is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6]

General Procedure for the Synthesis of this compound:

-

Reaction Setup: In a single-necked flask, dissolve elemental sulfur powder (5.0 mmol) in dimethylformamide (DMF) (1.5 mL).

-

Addition of Reagents: Sequentially add methyl cyanoacetate (5.0 mmol) and morpholine (5.0 mmol). The solution will immediately turn a dark brown color.

-

Addition of Ketone: Add 2-butanone (12.5 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at 50 °C overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate amount of water and extract three times with ethyl acetate.

-

Purification: Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography to yield the light yellow solid target compound.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. Spectral data for 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester can be found in chemical databases.[8]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the amino group, the ester carbonyl group, and the thiophene ring vibrations.

Visualizations

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for the synthesis and purification of the target compound.

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for this compound. The information presented, including the structured data table and process visualizations, is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their work with this versatile compound. The well-established Gewald reaction provides an efficient route for its synthesis, and standard analytical methods can be used for its characterization. The favorable physicochemical properties of 2-aminothiophene derivatives continue to make them attractive scaffolds for the development of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H11NO2S) [pubchemlite.lcsb.uni.lu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER(4651-93-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 4651-93-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a key building block in the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. This document consolidates its chemical properties, detailed synthesis protocols, spectral data, and its application in the development of targeted therapies.

Core Chemical Information

This compound is a polysubstituted 2-aminothiophene derivative. Its structure features a thiophene ring with amino and methyl carboxylate groups at positions 2 and 3, respectively, and two methyl groups at positions 4 and 5. This arrangement of functional groups makes it a versatile intermediate for the synthesis of fused heterocyclic systems.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 4651-93-8 | N/A |

| Molecular Formula | C₈H₁₁NO₂S | [1] |

| Molecular Weight | 185.24 g/mol | N/A |

| Melting Point | 123-125 °C | N/A |

| Boiling Point (Predicted) | 287.8±35.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.221 g/cm³ | N/A |

| Appearance | Light yellow solid | N/A |

| Solubility | Soluble in DMF and other organic solvents | N/A |

Spectral Data

Comprehensive spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data. While complete spectra are often found in specialized databases, the key predicted and observed peaks are provided for reference.

| Spectroscopy | Observed/Predicted Peaks |

| ¹H NMR | Spectral data available in chemical databases[2] |

| ¹³C NMR | Spectral data available in chemical databases[2] |

| IR Spectroscopy | Characteristic peaks for N-H, C=O, and C-S bonds are expected. |

| Mass Spectrometry (MS) | Predicted m/z values for various adducts: [M+H]⁺: 186.05834, [M+Na]⁺: 208.04028, [M-H]⁻: 184.04378[1] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Gewald reaction , a one-pot, multi-component reaction that is highly efficient for the preparation of 2-aminothiophenes.

Gewald Reaction: An Overview

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the substituted 2-aminothiophene.

Detailed Experimental Protocol for Synthesis

The following protocol is a detailed procedure for the synthesis of this compound via the Gewald reaction.

Reagents and Materials:

-

2-Butanone (Methyl ethyl ketone)

-

Methyl cyanoacetate

-

Elemental sulfur powder

-

Morpholine (or another suitable base like diethylamine or piperidine)

-

Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve elemental sulfur (5.0 mmol, 160.0 mg) in DMF (1.5 mL).

-

Sequentially add methyl cyanoacetate (5.0 mmol, 495.4 mg) and morpholine (5.0 mmol, 435.6 mg). The solution will typically turn a dark brown color.

-

Add 2-butanone (12.5 mmol, 901.4 mg) to the reaction mixture.

-

Stir the reaction mixture at 50 °C overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract three times with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the target compound as a light yellow solid.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of 2-aminothiophene derivatives, a class of heterocyclic compounds that has become a cornerstone in medicinal chemistry and materials science. From their initial synthesis to their modern-day applications, this document provides a comprehensive overview of their chemistry, biological significance, and the key experimental protocols for their preparation.

Introduction: The Rise of a Privileged Structure

2-Aminothiophenes are five-membered heterocyclic compounds containing a thiophene ring substituted with an amino group at the 2-position. Their significance stems from their versatile chemical reactivity and their presence in a vast array of biologically active molecules. The 2-aminothiophene core is considered a "privileged scaffold" in drug discovery, as its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide delves into the historical context of their discovery and the evolution of their synthesis, with a particular focus on the pivotal Gewald reaction.

The Seminal Discovery: The Gewald Reaction

The history of 2-aminothiophene synthesis is inextricably linked to the work of German chemist Karl Gewald. In the 1960s, Gewald and his colleagues developed a multicomponent reaction that provided a straightforward and efficient route to highly substituted 2-aminothiophenes.[1][2] This reaction, now famously known as the Gewald reaction, involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[1][2] The simplicity of the starting materials, the operational simplicity, and the high yields of diverse products have made the Gewald reaction a cornerstone of heterocyclic chemistry.[1]

The Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction has been the subject of numerous studies and is now well-elucidated. It proceeds through a series of key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2][3] This step forms an α,β-unsaturated nitrile intermediate.[2]

-

Michael Addition of Sulfur: The elemental sulfur (typically in its S8 crown form) is activated by the base and subsequently adds to the β-position of the α,β-unsaturated nitrile in a Michael-type addition. This leads to the formation of a sulfur-containing intermediate.

-

Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization leads to the formation of the aromatic 2-aminothiophene ring.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2-aminothiophene derivatives, focusing on the classical Gewald reaction and its modern variations.

General Protocol for the Gewald Synthesis of 2-Aminothiophenes

This protocol outlines a typical one-pot procedure for the synthesis of a 2-aminothiophene derivative.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, triethylamine, piperidine) (0.1-1.0 eq)

-

Solvent (e.g., ethanol, methanol, DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

-

Add the base to the mixture and stir at room temperature for 10-15 minutes.

-

Add the elemental sulfur in one portion.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 1-6 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

-

If no precipitate forms, pour the reaction mixture into ice-cold water with vigorous stirring to induce precipitation. Collect the solid by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.

Variations of the Gewald Reaction

Over the years, numerous modifications to the original Gewald protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include:

-

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in a fraction of the time compared to conventional heating.[1]

-

Solvent-free synthesis (Mechanochemistry): Ball-milling techniques have been successfully employed for the Gewald reaction, offering a green and efficient solvent-free alternative.[4][5]

-

Catalytic variations: The use of various catalysts, such as piperidinium borate, has been shown to improve the efficiency of the reaction.[6]

Data Presentation: Synthesis and Yields

The versatility of the Gewald reaction is demonstrated by the wide range of 2-aminothiophene derivatives that can be synthesized with varying substituents. The following tables summarize representative yields for different synthetic approaches.

Table 1: Yields of 2-Aminothiophene Derivatives via Catalytic Gewald Reaction [6]

| Carbonyl Compound | Active Methylene Compound | Product | Time | Yield (%) |

| Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 30 min | 87 |

| Cyclopentanone | Malononitrile | 2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile | 1 h | 80 |

| Acetophenone | Malononitrile | 2-Amino-4-phenylthiophene-3-carbonitrile | 15 min | 87 |

| 4-Chloroacetophenone | Malononitrile | 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | 40 min | 87 |

| Cyclohexanone | Ethyl cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 25 min | 96 |

| Acetophenone | Benzoylacetonitrile | 2-Amino-4-phenyl-3-benzoylthiophene | 5 h | 75 |

Table 2: Yields of 2-Aminothiophene Derivatives via Solvent-Free Ball-Milling [4]

| Carbonyl Compound | Active Methylene Compound | Time (min) | Yield (%) |

| Ethyl acetoacetate | Malononitrile | 30 | 97 |

| 2-Butanone | Malononitrile | 30 | 95 |

| Ethyl acetoacetate | Ethyl cyanoacetate | 30 | 96 |

| 2-Butanone | Ethyl cyanoacetate | 30 | 94 |

Biological Significance and Applications

The discovery of 2-aminothiophene derivatives has had a profound impact on medicinal chemistry. The structural diversity achievable through the Gewald reaction and subsequent modifications has led to the identification of compounds with a wide array of biological activities.

Anticancer Activity

A significant area of research has focused on the anticancer properties of 2-aminothiophene derivatives. Numerous studies have reported their potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Table 3: Anticancer Activity (IC50 values in µM) of Selected 2-Aminothiophene Derivatives [7][8]

| Compound | HepG2 (Liver) | PC-3 (Prostate) |

| 3b | 3.105 | 2.15 |

| 3g | 3.77 | - |

| 3f | 4.296 | 7.472 |

| 4c | - | 3.12 |

| 2b | - | - |

| 2d | - | - |

| 2e | - | - |

Note: '-' indicates data not available.

Conclusion

The discovery of 2-aminothiophene derivatives, particularly through the advent of the Gewald reaction, represents a landmark in heterocyclic chemistry. The journey from its initial discovery to the development of numerous synthetic variations has provided researchers with a powerful toolkit for creating a vast chemical space of biologically active molecules. The continued exploration of this privileged scaffold promises to yield new therapeutic agents and advanced materials, solidifying the enduring legacy of 2-aminothiophene chemistry. This guide serves as a foundational resource for professionals in the field, offering a comprehensive overview of the history, synthesis, and significance of these remarkable compounds.

References

The Versatility of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate in the Synthesis of Novel Heterocyclic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a highly versatile and valuable building block in the field of heterocyclic chemistry. Its unique structural features, including a reactive amino group, an ester functionality, and a substituted thiophene ring, make it an ideal starting material for the construction of a wide array of novel heterocyclic compounds. These synthesized heterocycles, particularly those containing the thieno[2,3-d]pyrimidine core, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Thienopyrimidine derivatives are recognized as structural analogs of purines and have been investigated for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2][3] This technical guide provides an in-depth overview of the synthesis of this key starting material and its subsequent elaboration into various heterocyclic systems, with a focus on detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Synthesis of the Core Scaffold: this compound

The most common and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent condensation.[4][5] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis

A detailed protocol for the synthesis of the ethyl ester analog, which is readily adaptable for the methyl ester, is as follows:

To a 100-mL round-bottomed flask, add 2-butanone (0.28 mol, 1.0 eq.), methyl cyanoacetate (0.28 mol, 1.0 eq.), and elemental sulfur (0.28 mol, 1.0 eq.) in ethanol. While stirring, slowly add diethylamine (0.28 mol, 1.0 eq.) to the mixture. The reaction is then stirred continuously for approximately 8 hours at room temperature. Upon completion, the reaction mixture is diluted with water, leading to the precipitation of the product. The precipitate is collected by filtration and purified by recrystallization from ethanol to yield the desired product.[6]

A similar procedure using morpholine as a catalyst in methanol at 45°C for 3 hours has also been reported to produce 2-aminothiophene-3-carboxylates in good yields.[6]

Synthetic Applications in Novel Heterocyclic Synthesis

The strategic placement of the amino and ester groups in this compound allows for a variety of cyclization reactions to form fused heterocyclic systems. The most extensively studied of these are the thieno[2,3-d]pyrimidines.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are synthesized by reacting the aminothiophene core with various one-carbon synthons.

A straightforward method to construct the thieno[2,3-d]pyrimidin-4-one scaffold is through the reaction with formamide.

-

Experimental Protocol: A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours. After cooling to room temperature overnight, the resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[1][7]

Reaction with isothiocyanates provides a route to 2-thioxo-thieno[2,3-d]pyrimidin-4-ones.

-

Experimental Protocol: A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (2 mmol) and phenyl isothiocyanate (2 mmol) is irradiated with microwaves (600 W) for 45 seconds. The resulting solid is then treated with a solution of potassium hydroxide in absolute ethanol and heated under reflux for 1 hour. After cooling, the product is precipitated by the addition of water and acidification with hydrochloric acid, followed by filtration and recrystallization.[7]

Synthesis of Other Fused Heterocycles

The reactivity of the aminothiophene core extends beyond the synthesis of thienopyrimidines, allowing for the creation of other novel heterocyclic systems.

Reaction with chloroacetyl chloride introduces an acetamido group, which can be a precursor for further cyclizations.

-

Experimental Protocol: To a solution of ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate in acetone, chloroacetyl chloride and potassium carbonate are added. The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is treated with water to precipitate the product, which is then filtered and dried.[8]

Quantitative Data

The following tables summarize the reported yields and melting points for the synthesis of the starting material and representative heterocyclic derivatives.

| Compound | Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 2-butanone, Ethyl cyanoacetate, Sulfur | Diethylamine/Ethanol | Room temperature, 8h | 75 | - | |

| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cyclohexanone, Methyl cyanoacetate, Sulfur | Morpholine/Methanol | 45°C, 3h | 70-85 | 136-137 | [6] |

| 5,6,7,8-Tetrahydro-3H-benzo[6][9]thieno[2,3-d]pyrimidin-4-one | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, Formamide | - | Reflux, 1.5h | 92 | 255-257 | [7][10] |

| 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[6][9]thieno[2,3-d]pyrimidin-4-one | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, Phenyl isothiocyanate, KOH | Ethanol | Microwave (45s), then Reflux (1h) | 88 | 275-277 | [1] |

Spectroscopic Data

The structural elucidation of the synthesized compounds relies heavily on spectroscopic techniques. Below is a summary of characteristic spectroscopic data for representative compounds.

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 3414, 3308 (NH₂), 1656 (C=O) | 7.20 (s, 2H, NH₂), 3.66 (s, 3H, OCH₃), 2.40-2.56 (m, 4H, cyclohexene), 1.65-1.67 (m, 4H, cyclohexene) | [6] |

| 5,6,7,8-Tetrahydro-3H-benzo[6][9]thieno[2,3-d]pyrimidin-4-one | 3415 (NH), 1693 (C=O) | 12.29 (br s, 1H, NH), 7.99 (s, 1H, H-2), 2.85-2.87 (m, 2H, CH₂), 2.71-2.74 (m, 2H, CH₂), 1.73-1.79 (m, 4H, 2xCH₂) | [7][10] |

| 2-(Ethoxycarbonylamino-carbothioyl)amino-4,5-dimethylthiophene-3-carboxylic acid ethyl ester | 3176 (NH), 1728 (C=O, ester), 1683 (C=O, amide), 1170 (C=S) | 14.03 (s, 1H, NH), 8.07 (s, 1H, NH), 4.43 (q, 2H, OCH₂), 4.32 (q, 2H, OCH₂), 2.69 (s, 3H, CH₃), 2.64 (s, 3H, CH₃), 1.37 & 1.32 (t, 6H, 2xCH₃) | [1] |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

Caption: Gewald synthesis of the core thiophene scaffold.

Caption: Synthesis of thieno[2,3-d]pyrimidine derivatives.

Biological Significance and Future Directions

The heterocyclic compounds synthesized from this compound have shown a wide range of biological activities. Thienopyrimidines, in particular, have been identified as inhibitors of various kinases, making them promising candidates for the development of new anticancer agents.[11] Structure-activity relationship (SAR) studies on these compounds have provided valuable insights for the design of more potent and selective inhibitors.[9][12] The continued exploration of this versatile scaffold is expected to yield novel compounds with significant therapeutic potential. Future research will likely focus on the synthesis of more complex polycyclic systems, the optimization of biological activity through structural modifications, and the elucidation of their mechanisms of action at the molecular level.

References

- 1. mdpi.com [mdpi.com]

- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. easychair.org [easychair.org]

- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biological Potential of Substituted 2-Aminothiophenes: A Technical Guide for Drug Discovery Professionals

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The thiophene ring is considered a bioisostere of the phenyl group, and its incorporation into molecular scaffolds can significantly influence physicochemical properties and biological target interactions. The versatility of the 2-aminothiophene core, readily accessible through synthetic methodologies like the Gewald reaction, has made it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the biological potential of substituted 2-aminothiophenes, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways and experimental workflows.

Data Presentation: Biological Activities of Substituted 2-Aminothiophenes

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various substituted 2-aminothiophene derivatives, providing a comparative overview for researchers.

Table 1: Anticancer Activity of Substituted 2-Aminothiophene Derivatives (IC50 values)

| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1312 | SGC-7901 (Gastric) | 0.34 | [1] |

| HT-29 (Colon) | 0.36 | [1] | |

| EC-9706 (Esophageal) | 3.17 | [1] | |

| Thienopyrimidine 3 | MCF-7 (Breast) | 0.045 | [2] |

| Thienopyrimidine 4 | MCF-7 (Breast) | 0.11 | [2] |

| Ester 2 | MDA-MB-231 (Breast) | 0.16 | [2] |

| 2-ethyl derivative 4 | MDA-MB-231 (Breast) | 0.24 | [2] |

| Compound 5 | MCF-7 (Breast) | 7.301 ± 4.5 | [2] |

| HepG-2 (Liver) | 5.3 ± 1.6 | [2] | |

| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 | [2] |

| HepG-2 (Liver) | 3.3 ± 0.90 | [2] | |

| Compound 9 | PI3Kα | <0.001 (Ki) | [3] |

| Compound 10 | PI3Kα | <0.001 (Ki) | [3] |

| F8 | CCRF-CEM (Leukemia) | 2.89 | [4] |

Table 2: Antimicrobial Activity of Substituted 2-Aminothiophene Derivatives (MIC values)

| Compound ID/Structure | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Benzo[b]thiophene 19 | Bacillus cereus | 128 | [5] |

| Candida albicans | 128 | [5] | |

| Compound S1 | Bacillus subtilis | 0.81 (µM/ml) | [6] |

| Staphylococcus aureus | 0.81 (µM/ml) | [6] | |

| Escherichia coli | 0.81 (µM/ml) | [6] | |

| Salmonella typhi | 0.81 (µM/ml) | [6] | |

| Compound S4 | Aspergillus niger | 0.91 (µM/ml) | [6] |

| Candida albicans | 0.91 (µM/ml) | [6] | |

| Compound 2c | Bacillus subtilis | Not specified | [7] |

| Escherichia coli | Not specified | [7] | |

| Proteus vulgaris | Not specified | [7] | |

| Staphylococcus aureus | Not specified | [7] | |

| Thiophene derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16-32 (mg/L) | [8] |

| Thiophene derivative 8 | Colistin-Resistant Escherichia coli | 8-32 (mg/L) | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted 2-aminothiophenes.

Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[9][10]

Protocol: General Procedure for the Microwave-Assisted Gewald Synthesis [11]

-

Materials:

-

Appropriate ketone or aldehyde (1.0 mmol)

-

Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)

-

Elemental sulfur (1.2 mmol)

-

Base (e.g., morpholine, piperidine, or triethylamine) (1.5 mmol)

-

Solvent (e.g., ethanol, DMF) (3-5 mL)

-

Microwave reactor vials

-

TLC plates

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a microwave reaction vial, combine the ketone/aldehyde, active methylene nitrile, elemental sulfur, and base.

-

Add the solvent to the mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 5-30 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction vial to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure substituted 2-aminothiophene.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13]

Protocol: MTT Assay for Cytotoxicity [12][13]

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Substituted 2-aminothiophene compounds to be tested

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiophene compounds in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Evaluation of Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol: Broth Microdilution for MIC Determination [7]

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted 2-aminothiophene compounds

-

Sterile 96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Inoculum suspension adjusted to 0.5 McFarland standard

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of each 2-aminothiophene derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compounds in the broth medium.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by substituted 2-aminothiophenes and a typical experimental workflow.

Caption: Workflow for the Gewald synthesis of substituted 2-aminothiophenes.

Caption: Inhibition of tubulin polymerization by 2-aminothiophene derivatives.

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminothiophenes.

Caption: Induction of apoptosis by 2-aminothiophene derivatives.

Conclusion

Substituted 2-aminothiophenes represent a highly promising class of compounds for the development of new therapeutics. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for further investigation in drug discovery programs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design, synthesis, and evaluation of novel 2-aminothiophene derivatives with enhanced therapeutic potential. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of new and effective drugs for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

The Versatile Scaffold: Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a Cornerstone for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutic agents. Among the myriad of heterocyclic compounds, the 2-aminothiophene core has emerged as a "privileged" structure, demonstrating a remarkable propensity for biological activity. This technical guide focuses on a key exemplar of this class, Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, and its pivotal role as a versatile starting material in the synthesis of a diverse array of bioactive molecules.

This document provides an in-depth overview of the synthesis, chemical properties, and extensive applications of this thiophene derivative in medicinal chemistry. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts to facilitate further exploration and exploitation of this promising scaffold.

Synthesis of the Core Scaffold: The Gewald Reaction

The primary and most efficient method for the synthesis of this compound and its analogs is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of a ketone (in this case, butan-2-one), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine.[1][3]

Experimental Protocol: Gewald Synthesis of this compound

This protocol is a generalized procedure based on methodologies reported in the literature.[1][3]

Materials:

-

Butan-2-one

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or diethylamine)

-

Methanol (or ethanol)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of butan-2-one, methyl cyanoacetate, and elemental sulfur in methanol.

-

With continuous stirring, slowly add a catalytic amount of morpholine to the mixture at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to a gentle reflux (approximately 45-50°C) and maintain for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by filtration and wash with cold methanol or ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Reaction Workflow

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex heterocyclic systems, most notably thienopyrimidines.[4][5][6][7] These fused ring systems are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets.

Thienopyrimidine Derivatives as Kinase Inhibitors

A significant body of research has focused on the development of thienopyrimidine derivatives as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[5][6][7] The 2-aminothiophene core provides a robust platform for the introduction of various substituents that can be tailored to achieve high potency and selectivity for specific kinases.

Antiproliferative Activity of Thienopyrimidine Derivatives

Numerous studies have demonstrated the potent antiproliferative activity of thienopyrimidine derivatives against various cancer cell lines. The table below summarizes some of the reported in vitro cytotoxicity data for compounds derived from 2-aminothiophene precursors.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 | MCF-7 (Breast) | 0.013 | [4] |

| Compound 3 | MCF-7 (Breast) | >19.3 (Selective Index) | [4] |

| Compound 9a | HepG-2 (Liver) | 12.32 | [5] |

| Compound 9a | A549 (Lung) | 11.30 | [5] |

| Compound 9a | PC-3 (Prostate) | 14.69 | [5] |

| Compound 9a | MCF-7 (Breast) | 9.80 | [5] |

| Compound 17f | HCT-116 (Colon) | 2.80 | [7] |

| Compound 17f | HepG2 (Liver) | 4.10 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general outline for assessing the in vitro antiproliferative activity of synthesized compounds.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of thienopyrimidine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic core. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends can be observed from the literature.

Key points in the structure-activity relationship of thienopyrimidine derivatives include:

-

The 4-amino group: This group is often crucial for activity, potentially acting as a hydrogen bond donor in interactions with the target protein.

-

Substituents at the 2- and 6-positions: The introduction of various aryl or alkyl groups at these positions can significantly modulate the potency and selectivity of the compounds. For example, in some series, a benzyl group at the 2-position has been shown to be favorable for antiproliferative activity.[4]

-

The carboxylate group: This group can be further modified to introduce different functionalities, such as amides or other esters, to fine-tune the physicochemical properties of the molecule.

Conclusion

This compound is a readily accessible and highly versatile starting material that has proven its value in the field of drug discovery. Its straightforward synthesis via the Gewald reaction and its utility as a scaffold for the construction of biologically active molecules, particularly thienopyrimidine kinase inhibitors, make it a compound of significant interest for medicinal chemists. The information presented in this technical guide, including detailed protocols, quantitative data, and visual aids, is intended to serve as a valuable resource for researchers seeking to explore the full potential of this remarkable heterocyclic core in the development of novel therapeutics.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Gewald Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction The Gewald reaction is a powerful and versatile multi-component condensation method for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[2] The resulting 2-aminothiophene scaffold is a significant pharmacophore found in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This document provides a detailed protocol for the synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a specific and useful derivative, via the Gewald reaction.

Reaction Scheme The synthesis proceeds by reacting butan-2-one with methyl cyanoacetate and elemental sulfur, catalyzed by a base such as morpholine.

Quantitative Data Summary

The following table outlines the reactants and expected product information for the synthesis.

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (per 10 mmol scale) |

| Butan-2-one | 72.11 | 1.0 | 0.72 g (0.89 mL) |

| Methyl Cyanoacetate | 99.09 | 1.0 | 0.99 g (0.88 mL) |

| Sulfur (elemental) | 32.06 | 1.0 | 0.32 g |

| Morpholine (catalyst) | 87.12 | 0.5 | 0.44 g (0.44 mL) |

| Methanol (solvent) | 32.04 | - | 20 mL |

| Product (Expected) | |||

| This compound | 199.27 | - | ~1.59 g (80% Yield) |

Note: The yield is an estimate based on typical Gewald reactions. The analogous ethyl ester has a reported melting point of 91-92 °C.[5]

Experimental Protocol

Materials and Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Butan-2-one

-

Methyl cyanoacetate

-

Elemental sulfur powder

-

Morpholine

-

Methanol

-

Ethanol (for recrystallization)

-

Fume hood

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine butan-2-one (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol (20 mL).

-

Addition of Catalyst: Place the flask in a fume hood. While stirring, add morpholine (0.5 eq) to the mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) with continuous stirring. The reaction is typically complete within 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may facilitate precipitation.

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold methanol to remove residual impurities.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product, this compound.

Expected Characterization Data (based on ethyl ester analogue[5]):

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 91-92 °C (for the ethyl ester).[5]

-

IR (KBr, cm⁻¹): ~3430, 3330 (N-H stretching of amine), ~1715 (C=O stretching of ester).[5]

-

¹H NMR (CDCl₃, 400 MHz, δ ppm): ~5.9 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, thiophene-CH₃), 2.0 (s, 3H, thiophene-CH₃).

Visualized Workflow

The following diagram illustrates the key steps in the experimental workflow for the Gewald synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Gewald Reaction [organic-chemistry.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

Application Notes and Protocols: NMR and IR Characterization of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectroscopic characterization of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is predicted based on the closely related analogue, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, and is intended to serve as a reference for the characterization of the title compound.

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.9 | s | 2H | NH₂ |

| ~3.7 | s | 3H | OCH₃ |

| ~2.2 | s | 3H | C₄-CH₃ |

| ~2.1 | s | 3H | C₅-CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~158 | C₂ |

| ~145 | C₅ |

| ~118 | C₄ |

| ~115 | C₃ |

| ~51 | OCH₃ |

| ~15 | C₄-CH₃ |

| ~13 | C₅-CH₃ |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino Group) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Ester) |

| ~1600 | Medium | N-H Bend (Amino Group) |

| ~1550 | Medium | C=C Stretch (Thiophene Ring) |

| 1450 - 1350 | Medium | C-H Bend (Aliphatic) |

| 1300 - 1000 | Strong | C-O Stretch (Ester) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

a. Sample Preparation

-

Weigh 5-10 mg of the solid "this compound" sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution into a standard 5 mm NMR tube using a clean Pasteur pipette.

-

Cap the NMR tube securely.

b. ¹H NMR Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and clean the outside of the tube with a lint-free wipe.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the appropriate acquisition parameters, including pulse angle (e.g., 30° or 45°), acquisition time (e.g., 4 seconds), and relaxation delay (e.g., 1-2 seconds).[1]

-

Acquire the spectrum with a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

c. ¹³C NMR Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence.

-

Set the acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.[2]

-

Process the FID using a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the solvent's carbon signal.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

a. Sample Preparation (KBr Pellet Method)

-

Take a small amount (1-2 mg) of the solid "this compound" sample.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture thoroughly in an agate mortar and pestle to create a fine, homogeneous powder.

-

Transfer a portion of the powdered mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

b. FT-IR Spectrum Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic characterization of "this compound".

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.

Caption: Relationship between the compound and the information obtained from different spectroscopic techniques.

References

Application Note: Mass Spectrometry Analysis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the mass spectrometry analysis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol outlines sample preparation, instrumentation parameters for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and data analysis. A proposed fragmentation pathway is presented to aid in structural elucidation and identification.

Introduction

This compound is a substituted thiophene derivative. Thiophene-based compounds are significant building blocks in the synthesis of various pharmaceutical and agrochemical products.[1][2] Their structural characterization is crucial for quality control, metabolism studies, and drug discovery pipelines. Mass spectrometry offers a rapid, sensitive, and specific method for the identification and quantification of such compounds. This application note details a robust methodology for analyzing this specific molecule and provides a theoretical framework for interpreting its mass spectral data.

Physicochemical Properties

A summary of the key properties for this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂S |

| Average Molecular Weight | ~185.24 g/mol |

| Monoisotopic Mass | 185.05105 Da |

| Structure | 2-amino-4,5-dimethyl-3-thiophenecarboxylic acid methyl ester |

Experimental Protocols

The following protocols are generalized for high-resolution mass spectrometry and can be adapted based on the specific instrumentation available.

3.1. Materials and Reagents

-

This compound standard

-

LC-MS grade Acetonitrile

-

LC-MS grade Methanol

-

LC-MS grade Water

-

Formic Acid (≥99%)

-

HPLC or GC vials with septa

3.2. Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for LC-MS) to achieve a final concentration of 1 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter into an appropriate vial for analysis.

3.3. Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions (ESI+):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Acquisition Mode: Full Scan (m/z 50-500) and Product Ion Scan

-

Collision Energy (for MS/MS): Ramp from 10-40 eV for fragmentation analysis.

-

3.4. Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Chromatographic Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (10:1)

-

Injection Volume: 1 µL

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

Mass Spectrometry Conditions (EI):

-

Ionization Mode: Electron Impact (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Acquisition Mode: Full Scan (m/z 40-450)

-

Results and Data Presentation

4.1. Proposed Fragmentation Pathway Under Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecular ion of this compound (m/z 185) is expected to undergo characteristic fragmentation. The primary fragmentation pathways likely involve the loss of radicals from the ester group and cleavage of the thiophene ring substituents. Common fragmentation patterns for esters involve the loss of the alkoxy group or the entire ester functional group.[3][4] Thiophene derivatives can exhibit complex rearrangements and ring cleavages.[5]

4.2. Theoretical Fragmentation Data The table below summarizes the expected major fragment ions, their exact masses, and the corresponding neutral losses. Relative abundance is variable and must be determined experimentally.

| Fragment Ion | Proposed Neutral Loss | Calculated m/z | Relative Abundance |

| [C₈H₁₁NO₂S]⁺• | - | 185.05105 | Variable |

| [C₇H₈NO₂S]⁺ | •CH₃ | 170.02755 | Variable |

| [C₈H₁₁NS]⁺• | CO₂ | 141.06087 | Variable |

| [C₇H₈NOS]⁺ | •OCH₃ | 154.03264 | Variable |

| [C₇H₁₀NS]⁺ | •COOCH₃ | 126.05339 | Variable |

| [C₆H₇S]⁺ | C₂H₄NO₂ | 111.02682 | Variable |

Visualizations

5.1. Experimental Workflow The general workflow for the mass spectrometry analysis is depicted below.

5.2. Proposed Fragmentation Pathway Diagram The following diagram illustrates the predicted fragmentation cascade for the target molecule.

Conclusion

The methods described provide a comprehensive framework for the robust and reliable analysis of this compound using modern mass spectrometry techniques. The provided protocols and fragmentation data serve as a valuable resource for researchers in pharmaceutical development, quality control, and synthetic chemistry, enabling confident identification and structural confirmation of this compound and its analogs.

References

- 1. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. arkat-usa.org [arkat-usa.org]

Synthesis of Thieno[2,3-d]pyrimidines from Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one from methyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 5,6-dimethyl substituted scaffold, in particular, has shown promise in the development of novel therapeutic agents.

Synthetic Pathway Overview

The primary synthetic route involves the cyclization of this compound with formamide to yield the core thieno[2,3-d]pyrimidine structure. This foundational molecule can then be further derivatized to explore structure-activity relationships.

Caption: General synthetic scheme for 5,6-dimethylthieno[2,3-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of this compound to form the core pyrimidinone ring structure.

Materials:

-

This compound

-

Formamide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

A mixture of this compound (1 equivalent) and an excess of formamide (e.g., 10-20 mL per gram of starting material) is placed in a round-bottom flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for 1.5 to 3 hours.[1][2]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature overnight.[1]

-

The precipitated solid is collected by vacuum filtration.

-

The crude product is washed with cold ethanol and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford pure 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Biological Activities and Data

Derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine have been investigated for various biological activities, demonstrating their potential as scaffolds for drug discovery.

Anticancer Activity

Several studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The mechanism of action for some of these compounds is believed to involve the inhibition of kinases, which are crucial for cell signaling and proliferation. The following table summarizes the in vitro anticancer activity of selected 5,6-dimethylthieno[2,3-d]pyrimidine derivatives against the MCF7 human breast cancer cell line.

| Compound Reference | Structure/Substitution | IC50 (µM) vs. MCF7 |

| 9 | Sulfanilamide at 3-position, thione at 2-position | 27.83 |

| 10 | Sulfathiazole at 3-position, thione at 2-position | 34.64 |

| 11 | Sulfadiazine at 3-position, thione at 2-position | 37.78 |

| 12 | Sulfamerazine at 3-position, thione at 2-position | 29.22 |

| 13 | Sulfadimethoxazine at 3-position, thione at 2-position | 22.52 |

| 14 | Sulfadoxine at 3-position, thione at 2-position | 22.12 |

| Doxorubicin (Reference) | - | 30.40 |